N-(4-bromophenyl)-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of bromine, chlorine, and ethanesulfonyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through the cyclization of appropriate precursors, such as 3-amino-4-cyano-2-thiophenecarboxamides, using reagents like formic acid or triethyl orthoformate.
Introduction of Substituents: The bromine and chlorine substituents are introduced through halogenation reactions, often using reagents like bromine and chlorine gas or their derivatives.
Ethanesulfonylation: The ethanesulfonyl group is introduced via sulfonylation reactions, typically using ethanesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The ethanesulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce sulfoxides or sulfones .
Scientific Research Applications
N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to effects like cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar inhibitory properties.
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and potential as a therapeutic agent.
Pyrido[2,3-d]pyrimidine: Exhibits promising anticancer activity through protein kinase inhibition.
Uniqueness
N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethanesulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11BrClN3O3S |
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Molecular Weight |
404.67 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-chloro-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11BrClN3O3S/c1-2-22(20,21)13-16-7-10(15)11(18-13)12(19)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
VEDYRDNLJXERRO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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